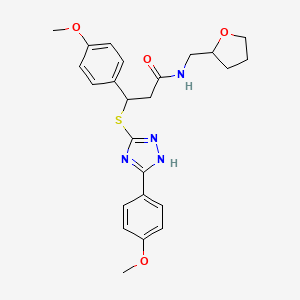
3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s name suggests it’s a complex organic molecule with multiple functional groups including a methoxyphenyl group, a 1,2,4-triazole ring, a thioether linkage, and a propanamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by the introduction of the various substituents.Molecular Structure Analysis
The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. For example, the amide group might undergo hydrolysis, while the triazole ring might participate in click reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups present in the molecule.Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds with methoxyphenyl groups and triazole-thione moieties have demonstrated significant antioxidant and anticancer activities. For instance, novel derivatives bearing triazolone, triazolethione, and methoxyphenyl moieties exhibited higher antioxidant activity than ascorbic acid and showed cytotoxic effects against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Synthetic Methodologies
Research on palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions has enabled the synthesis of tetrahydrofuran, dioxolane, and oxazoline derivatives from prop-2-ynyl alpha-ketoesters and alpha-ketoamides, showcasing a methodological advancement in the synthesis of heterocyclic compounds (Bacchi et al., 2005).
Antibacterial and Antifungal Agents
Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, displaying significant antimicrobial activities comparable to standard agents (Helal et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Standard lab safety procedures should be followed when handling it.
Future Directions
Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications.
Please note that this is a general analysis and the actual properties and characteristics of the compound may vary. For a detailed analysis, please refer to the specific literature or consult with a chemist or a chemical engineer.
properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-30-18-9-5-16(6-10-18)21(14-22(29)25-15-20-4-3-13-32-20)33-24-26-23(27-28-24)17-7-11-19(31-2)12-8-17/h5-12,20-21H,3-4,13-15H2,1-2H3,(H,25,29)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRXCQHFECQSAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3CCCO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

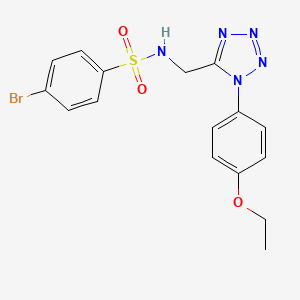
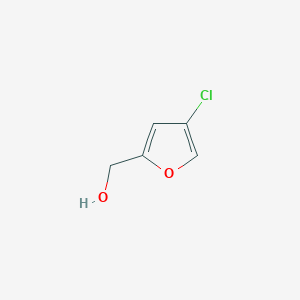
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(3-methyl-4-nitrophenyl)formamido]acetate](/img/structure/B2887905.png)
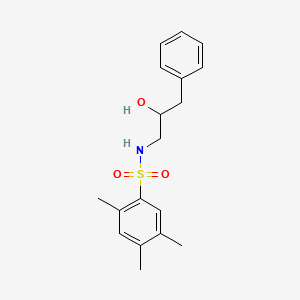
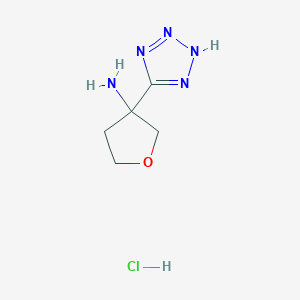
![1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2887912.png)
![N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2887914.png)
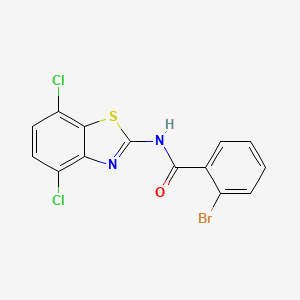
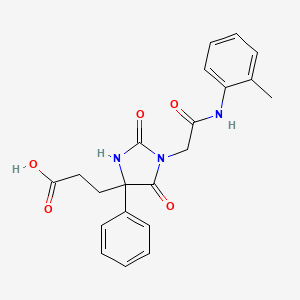
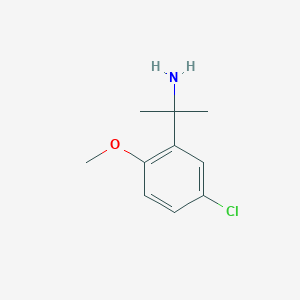
![N-[(3-Chlorothiophen-2-yl)methyl]-N-[(2S)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2887920.png)
![2-(3,5-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2887922.png)
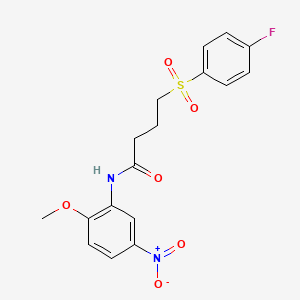
![N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2887925.png)